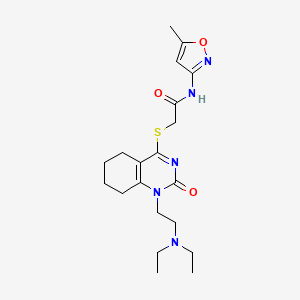

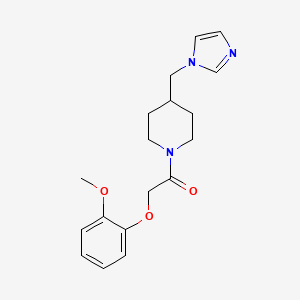

![molecular formula C18H21N5S B2559742 1-(4-methylphenyl)-6-(methylsulfanyl)-4-piperidino-1H-pyrazolo[3,4-d]pyrimidine CAS No. 339106-50-2](/img/structure/B2559742.png)

1-(4-methylphenyl)-6-(methylsulfanyl)-4-piperidino-1H-pyrazolo[3,4-d]pyrimidine

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

Synthesis Analysis

The synthesis of similar compounds, such as pyrazolo[3,4-d]pyrimidine derivatives, has been reported in the literature . These compounds were synthesized as FLT3 inhibitors for their potential anti-cancer activities . Another study reported the synthesis of transition metal complexes with a similar compound .

Molecular Structure Analysis

The compound belongs to the class of pyrimidines, which are aromatic heterocyclic compounds that contain two nitrogen atoms at positions 1 and 3 of the six-membered ring . The basic structure of pyrimidines forms the backbone of several important biomolecules .

科学的研究の応用

Anticancer Activity

Pyrazolo[3,4-d]pyrimidine has been shown to have significant anticancer potential . It has been found to bind with many receptors such as cyclin-dependent kinases, epidermal growth factor receptor, Src kinase, m-TOR, and JAK kinase . These interactions can inhibit the growth of cancer cells and potentially lead to their death.

Kinase Inhibition

The compound has been found to inhibit the activity of various kinases . Kinases are enzymes that play a crucial role in the regulation of cell functions. By inhibiting these enzymes, the compound can potentially disrupt the growth and proliferation of cancer cells.

Epidermal Growth Factor Receptor (EGFR) Inhibition

EGFR is a protein that plays a key role in cell growth and division. Overexpression of EGFR is often associated with certain types of cancer. The compound has been found to inhibit EGFR, which can potentially slow down or stop the growth of cancer cells .

m-TOR Inhibition

m-TOR is a protein that regulates cell growth, cell proliferation, cell motility, cell survival, protein synthesis, and transcription. Inhibition of m-TOR can potentially disrupt these processes in cancer cells, leading to their death .

JAK Kinase Inhibition

JAK kinases are a family of enzymes that play a key role in the signaling of cytokines, which are involved in cell growth, differentiation, and immune responses. Inhibition of JAK kinases can potentially disrupt these processes in cancer cells .

Synthesis of Antitumor Agents

The compound can be used in the synthesis of antitumor agents . These agents can potentially be used in the treatment of various types of cancer.

作用機序

Target of Action

The primary target of the compound 1-(4-methylphenyl)-6-(methylsulfanyl)-4-piperidino-1H-pyrazolo[3,4-d]pyrimidine is the Epidermal Growth Factor Receptor Tyrosine Kinase (EGFR-TK) . EGFR-TK is a key protein involved in the regulation of cell growth and division. Inhibition of this protein can lead to the suppression of cancer cell proliferation .

Mode of Action

1-(4-methylphenyl)-6-(methylsulfanyl)-4-piperidino-1H-pyrazolo[3,4-d]pyrimidine interacts with its target, EGFR-TK, by binding to its active site. This binding inhibits the enzymatic activity of EGFR-TK, leading to a decrease in the phosphorylation of downstream signaling proteins . This ultimately results in the inhibition of cell proliferation .

Biochemical Pathways

The action of 1-(4-methylphenyl)-6-(methylsulfanyl)-4-piperidino-1H-pyrazolo[3,4-d]pyrimidine affects the EGFR signaling pathway. By inhibiting EGFR-TK, the compound disrupts the downstream signaling cascades, including the PI3K/AKT and MAPK pathways . These pathways are crucial for cell survival, growth, and proliferation. Therefore, their disruption leads to the inhibition of these cellular processes .

Pharmacokinetics

The compound’s effectiveness against egfr-tk suggests that it has sufficient bioavailability to reach its target in the body .

Result of Action

The result of the action of 1-(4-methylphenyl)-6-(methylsulfanyl)-4-piperidino-1H-pyrazolo[3,4-d]pyrimidine is the inhibition of cell proliferation. This is achieved through the compound’s inhibitory effect on EGFR-TK and the subsequent disruption of downstream signaling pathways . In addition, the compound has been shown to induce cell cycle arrest at the S phase, leading to an increase in pre-G cell population .

特性

IUPAC Name |

1-(4-methylphenyl)-6-methylsulfanyl-4-piperidin-1-ylpyrazolo[3,4-d]pyrimidine |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H21N5S/c1-13-6-8-14(9-7-13)23-17-15(12-19-23)16(20-18(21-17)24-2)22-10-4-3-5-11-22/h6-9,12H,3-5,10-11H2,1-2H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HXRSZJRANBSCOA-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=C(C=C1)N2C3=C(C=N2)C(=NC(=N3)SC)N4CCCCC4 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H21N5S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

339.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![Methyl (4aS,7aR)-2,3,4,4a,5,6,7,7a-octahydrocyclopenta[b][1,4]oxazine-6-carboxylate;hydrochloride](/img/structure/B2559663.png)

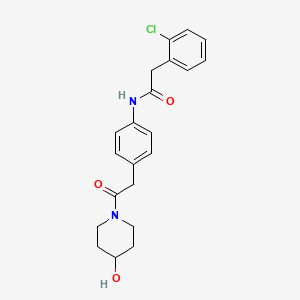

![N-(7-chloro-4-methylbenzo[d]thiazol-2-yl)-4-((2-methylpiperidin-1-yl)sulfonyl)benzamide](/img/structure/B2559668.png)

![2,5-dimethyl-5-(4-methylpent-3-en-1-yl)-3,4,4a,10b-tetrahydro-2H,5H-pyrano[3,2-c]chromene](/img/structure/B2559670.png)

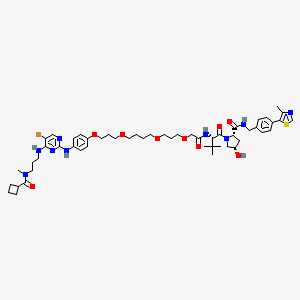

![2-(8-benzoyl-9-oxo-2,3-dihydro-[1,4]dioxino[2,3-g]quinolin-6-yl)-N-(3,4-difluorophenyl)acetamide](/img/structure/B2559671.png)

![Spiro[3.5]nonane-7-sulfonyl chloride](/img/structure/B2559674.png)

![Methyl (E)-4-[4-(1-ethyl-3-methylpyrazol-4-yl)sulfonylpiperazin-1-yl]-4-oxobut-2-enoate](/img/structure/B2559676.png)

![2-{[3-(2,5-dimethylphenyl)-4-oxo-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl]sulfanyl}-N-(4-phenylbutan-2-yl)acetamide](/img/structure/B2559679.png)

![N-(2-{[2,2'-bithiophene]-5-yl}-2-hydroxyethyl)-2-(naphthalen-1-yl)acetamide](/img/structure/B2559680.png)

![1-Carbazol-9-yl-3-[(2-methylcyclohexyl)amino]propan-2-ol](/img/structure/B2559681.png)